A Technical Guide to 1-(Propane-1-sulfonyl)piperidin-4-amine
A Technical Guide to 1-(Propane-1-sulfonyl)piperidin-4-amine
Compound Identification and Structure
1-(Propane-1-sulfonyl)piperidin-4-amine is a heterocyclic compound featuring a piperidine ring N-substituted with a propane-1-sulfonyl group and bearing a primary amine at the 4-position. This unique combination of a flexible aliphatic sulfonamide and a basic amino group makes it a versatile building block in synthetic and medicinal chemistry.
The formal IUPAC name for this compound is 1-(propylsulfonyl)piperidin-4-amine . It is commonly available and referenced in its hydrochloride salt form.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(propylsulfonyl)piperidin-4-amine | PubChem |
| CAS Number | 871705-77-2 (HCl salt) | BLDpharm[1] |
| Molecular Formula | C₈H₁₈N₂O₂S | PubChemLite[2] |
| Molecular Weight | 206.31 g/mol (free base) | PubChemLite[2] |
| 242.77 g/mol (HCl salt) | ChemScene[3] | |
| Canonical SMILES | CCCS(=O)(=O)N1CCC(CC1)N | PubChemLite[2] |
| InChIKey | MDLGBMRXMCKQMX-UHFFFAOYSA-N | PubChemLite[2] |
Physicochemical and Computed Properties
Understanding the physicochemical profile of a compound is critical for its application in drug design and development. The properties of 1-(propylsulfonyl)piperidin-4-amine, such as its polarity and hydrogen bonding potential, are influenced by both the sulfonamide and the primary amine functionalities.
Table 2: Physicochemical and Computed Properties
| Property | Value | Notes and Source |
| XLogP3 | -0.1 | Predicted octanol-water partition coefficient, indicating hydrophilicity. (PubChemLite)[2] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | Reflects the polar surface area, crucial for membrane permeability. (PubChem)[4] |
| Hydrogen Bond Donors | 2 | From the -NH₂ group. (ChemScene)[3] |
| Hydrogen Bond Acceptors | 3 | From the two sulfonyl oxygens and the amine nitrogen. (ChemScene)[3] |
| Rotatable Bonds | 3 | Contributes to conformational flexibility. (ChemScene)[3] |
| Physical Form | Powder or crystals | (Sigma-Aldrich for related compounds)[5] |
Synthesis and Purification
The synthesis of 1-(propane-1-sulfonyl)piperidin-4-amine is typically achieved through a standard sulfonyl chloride acylation of a protected piperidine precursor, followed by deprotection. This method is robust and allows for the generation of various N-sulfonylated piperidines.
Rationale for Synthetic Strategy
The chosen synthetic route relies on the differential reactivity of the two nitrogen atoms in 4-aminopiperidine. The secondary amine within the piperidine ring is more nucleophilic and less sterically hindered than the primary exocyclic amine, but protecting the primary amine is essential to prevent side reactions and ensure regioselectivity. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard practice due to its stability under the sulfonylation conditions and its straightforward removal under acidic conditions.
Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis starting from commercially available tert-butyl (piperidin-4-yl)carbamate.
Step 1: N-Sulfonylation
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Reaction: tert-butyl (piperidin-4-yl)carbamate + propane-1-sulfonyl chloride → tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate
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Procedure:
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Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C.
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Slowly add propane-1-sulfonyl chloride (1.1 eq) to the stirred solution. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography on silica gel to yield the protected intermediate.
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Step 2: Boc Deprotection
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Reaction: tert-butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate → 1-(propylsulfonyl)piperidin-4-amine
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Procedure:
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Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
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Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane is commonly used to directly precipitate the hydrochloride salt.
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Stir the mixture at room temperature for 2-4 hours. Causality Note: The strong acidic environment protonates the carbamate, leading to its collapse and release of isobutylene and carbon dioxide, liberating the primary amine.
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Monitor the deprotection by LC-MS.
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Upon completion, the product hydrochloride salt often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
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The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, 1-(propane-1-sulfonyl)piperidin-4-amine hydrochloride, with high purity.
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Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound via N-sulfonylation and deprotection.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is a highly prevalent scaffold in FDA-approved drugs, valued for its favorable pharmacokinetic properties.[6] The sulfonamide group is a key functional group in a wide range of therapeutics, acting as a versatile hydrogen bond donor and acceptor. The combination present in 1-(propane-1-sulfonyl)piperidin-4-amine makes it a valuable building block for creating libraries of compounds for screening.
While specific biological activity for this exact molecule is not extensively documented in public literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, related N-(propylsulfonyl)piperazine scaffolds have been developed as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for neurological disorders.[7] The primary amine at the 4-position serves as a convenient chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by attaching various pharmacophores.
Role as a Chemical Scaffold
The molecule can be conceptually divided into three key regions for diversification, making it an attractive scaffold for library synthesis.
Sources
- 1. 651056-80-3|1-(Propane-1-sulfonyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-(propane-2-sulfonyl)piperidin-4-amine hydrochloride (C8H18N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 1-(Methanesulfonyl)piperidin-4-amine | C6H14N2O2S | CID 11355826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-1-yl)propane-1-sulfonic acid | 1132-60-1 [sigmaaldrich.com]
- 6. cas 845626-18-8|| where to buy N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride [chemenu.com]
- 7. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
